molecular formula C15H9F3O3 B7996279 Methyl 2-(3,4,5-trifluorobenzoyl)benzoate

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate

Cat. No.: B7996279
M. Wt: 294.22 g/mol
InChI Key: ZGHWOXFOZNHGTF-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate is an organic compound with the molecular formula C15H9F3O3 and a molecular weight of 294.23 g/mol It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3, 4, and 5 positions, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4,5-trifluorobenzoyl)benzoate typically involves the esterification of 2-(3,4,5-trifluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzoyl derivatives .

Scientific Research Applications

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,5-trifluorobenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, including enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties. The presence of three fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(3,4,5-trifluorobenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c1-21-15(20)10-5-3-2-4-9(10)14(19)8-6-11(16)13(18)12(17)7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWOXFOZNHGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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